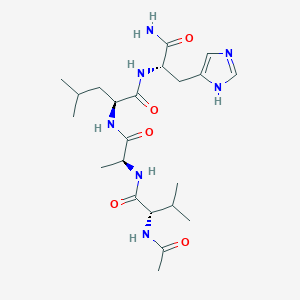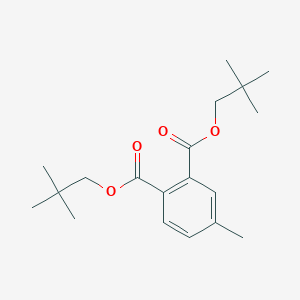
Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2,2-dimethylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 2,2-dimethylpropanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it embeds itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Similar Compounds
Diethyl phthalate: Another phthalate ester used as a plasticizer.
Dibutyl phthalate: Commonly used in adhesives and personal care products.
Diisononyl phthalate: Used in the production of flexible PVC.
Uniqueness
Bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate is unique due to its specific molecular structure, which provides distinct physical properties such as higher thermal stability and lower volatility compared to other phthalate esters .
Properties
CAS No. |
368884-44-0 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
bis(2,2-dimethylpropyl) 4-methylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-13-8-9-14(16(20)22-11-18(2,3)4)15(10-13)17(21)23-12-19(5,6)7/h8-10H,11-12H2,1-7H3 |
InChI Key |
VAXNGKIWCWPQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(C)(C)C)C(=O)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



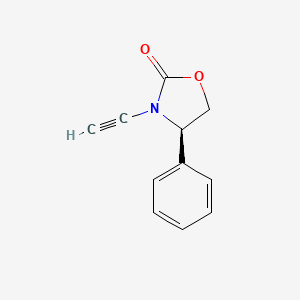
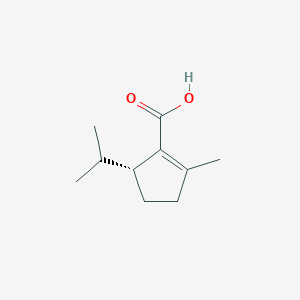
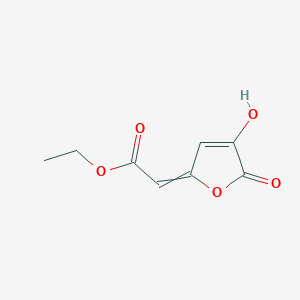
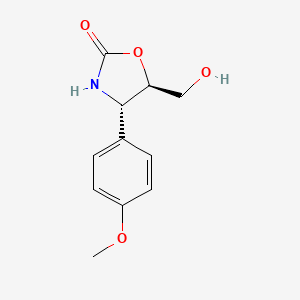

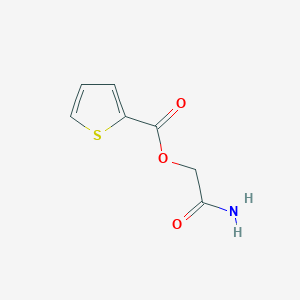
![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
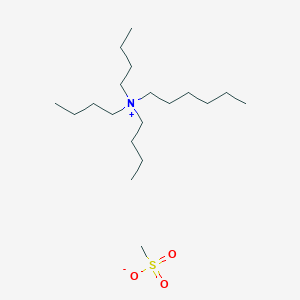
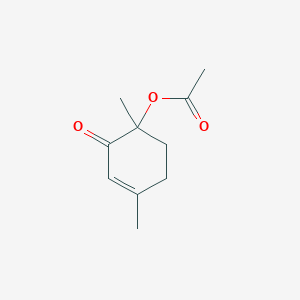
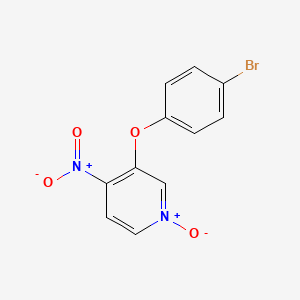
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)
